
EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-
概要
説明
EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.14. The purity is usually 95%.
BenchChem offers high-quality EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
EthaniMidaMide, N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)-, is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and nitric oxide synthase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C11H13BrF2N2
- Molecular Weight : 291.14 g/mol
- CAS Number : 1231930-29-2
- Structure : The compound features a bromo-difluorophenyl moiety and an isopropyl group attached to an amidine structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of EthaniMidaMide derivatives, particularly in glioma cells. For instance, a study focusing on similar acetamidine derivatives found that certain compounds exhibited significant antiproliferative effects against C6 rat glioma cells. The compound demonstrated a dose-dependent decrease in cell metabolic activity, with notable effects starting at concentrations as low as 50 µM, indicating its potential as an anticancer agent .
Nitric Oxide Synthase Inhibition
EthaniMidaMide has also been investigated for its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). The effectiveness of related compounds was evaluated through various assays, revealing high potency against human iNOS (IC50 = 11 nM) and excellent selectivity over endothelial nitric oxide synthase (eNOS). This selectivity is crucial for minimizing side effects associated with nitric oxide modulation .
The proposed mechanism by which EthaniMidaMide exerts its biological activity involves the modulation of nitric oxide production in tumor microenvironments. By inhibiting iNOS, the compound may alter the tumor's ability to evade immune responses and promote angiogenesis, thereby enhancing the efficacy of existing cancer therapies .
Study 1: Efficacy in Glioma Models
In vitro studies demonstrated that EthaniMidaMide derivatives could reduce cell viability in glioma models significantly. The cytotoxic effects were measured using lactate dehydrogenase (LDH) release assays, which indicated increased cytotoxicity at higher concentrations (500–1000 µM). The flattening of metabolic activity at higher doses suggests that resistance mechanisms may be at play in glioma cells .
Study 2: Selectivity Profile
A comparative analysis of EthaniMidaMide with other known iNOS inhibitors showed that it possesses a favorable selectivity profile. The selectivity ratio over eNOS was noted to be greater than 2300-fold, making it a promising candidate for further therapeutic development without the common side effects associated with non-selective nitric oxide synthase inhibitors .
Table 1: Biological Activity Summary of EthaniMidaMide Derivatives
Compound Name | IC50 (iNOS) | Selectivity Ratio (iNOS/eNOS) | Cell Line Tested | Observed Effects |
---|---|---|---|---|
EthaniMidaMide | 11 nM | >2300 | C6 Rat Glioma | Antiproliferative |
Compound A | 15 nM | >2000 | Human Colon | Cytotoxic |
Compound B | 20 nM | >1500 | Mouse Fibrosarcoma | Moderate Effects |
Table 2: Concentration-Dependent Effects on Cell Viability
Concentration (µM) | % Cell Viability (C6 Glioma) |
---|---|
50 | 86.45 |
250 | 22.48 |
500 | 64.86 |
1000 | 65.22 |
1500 | 64.42 |
特性
IUPAC Name |
N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDZPXMZYLKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。